Benzoylsalireposide

Description

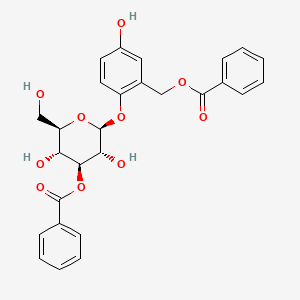

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H26O10 |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

[2-[(2S,3R,4S,5R,6R)-4-benzoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyphenyl]methyl benzoate |

InChI |

InChI=1S/C27H26O10/c28-14-21-22(30)24(37-26(33)17-9-5-2-6-10-17)23(31)27(36-21)35-20-12-11-19(29)13-18(20)15-34-25(32)16-7-3-1-4-8-16/h1-13,21-24,27-31H,14-15H2/t21-,22-,23-,24+,27-/m1/s1 |

InChI Key |

FUEPBIYTRMHZFE-CWOLTGNZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)O |

Synonyms |

benzoylsalireposide |

Origin of Product |

United States |

Research Overview of Benzoylsalireposide

Contextualization within Natural Product Chemistry

Benzoylsalireposide belongs to the broad class of phenolic glycosides, which are secondary metabolites commonly found in the plant kingdom. frontiersin.org These compounds are characterized by a phenolic structural motif linked to a sugar moiety. Natural product chemistry, a field dedicated to the isolation, structure elucidation, and synthesis of these naturally occurring substances, provides the foundation for understanding compounds like this compound. frontiersin.orguni-bayreuth.deopenaccessjournals.com

This compound, along with its close structural relative salireposide (B1681404), has been isolated from plants such as Symplocos racemosa. iaea.orgresearchgate.netnih.gov The isolation and identification of this compound involve sophisticated analytical techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HMQC, and HMBC correlations, to determine its complex structure. nih.govresearchgate.net Structurally, it is an isomer of other phenolic glycosides like salicyltomenside and salicyltremuloidin, all sharing the same molecular formula but differing in the arrangement of their constituent groups. researchgate.netacgpubs.org The key structural feature that distinguishes this compound from salireposide is the presence of a benzoyl group esterified to the glucose moiety, a feature believed to be crucial for some of its biological activities. researchgate.net

Table 1: Chemical and Isolation Details of this compound

| Property | Description | Source |

| Compound Class | Phenolic Glycoside | iaea.orgnih.gov |

| Natural Source | Symplocos racemosa Roxb. | iaea.orgresearchgate.netnih.gov |

| Structural Isomers | Salicyltomenside, Salicyltremuloidin | researchgate.netacgpubs.org |

| Key Structural Feature | Benzoyl group on the glucose moiety | researchgate.net |

| Identification Methods | 1D and 2D-NMR Spectroscopy (COSY, HMQC, HMBC) | nih.govresearchgate.net |

Significance of this compound in Contemporary Biomedical Research

This compound has garnered attention in the biomedical field due to its diverse and potent biological activities. Research has highlighted its potential as an antioxidant, an anti-inflammatory agent, and an enzyme inhibitor.

One of the primary areas of investigation is its antioxidant capacity. Studies have shown that this compound exhibits significant radical scavenging activity. iaea.orgscialert.netcabidigitallibrary.org Specifically, it has been tested for its ability to scavenge the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical. iaea.orgresearchgate.net This antioxidant potential is a key attribute driving research into its protective effects against oxidative stress-related conditions.

In addition to its antioxidant properties, this compound has demonstrated notable enzyme-inhibiting activities. It has been identified as an inhibitor of lipoxygenase and chymotrypsin (B1334515). iaea.orgresearchgate.net The inhibition of lipoxygenase is particularly relevant as this enzyme plays a primary role in the inflammatory cascade. researchgate.net A kinetic study further elucidated the mechanism of its interaction with α-chymotrypsin, revealing it to be a non-competitive inhibitor with a Ki value of 29.60 μM. nih.gov

Furthermore, research has pointed to its activity against snake venom enzymes. Both this compound and salireposide have shown inhibitory effects against snake venom phosphodiesterase I. nih.govfrontiersin.orgfrontiersin.org This suggests a potential role in neutralizing certain toxic effects of snake venom.

Table 2: Overview of Investigated Biological Activities of this compound

| Biological Activity | Target/Assay | Findings | Citations |

| Antioxidant | DPPH radical scavenging | Showed moderate to potent antioxidant activity. | iaea.orgresearchgate.netscialert.netcabidigitallibrary.org |

| Anti-inflammatory | Lipoxygenase inhibition | Displayed in vitro inhibitory potential in a concentration-dependent manner. | iaea.orgresearchgate.net |

| Enzyme Inhibition | α-Chymotrypsin | Acts as a non-competitive inhibitor. | iaea.orgresearchgate.netnih.gov |

| Antivenom | Snake venom phosphodiesterase I | Exhibited inhibitory activity. | nih.govfrontiersin.orgfrontiersin.orgnih.gov |

The multifaceted biological profile of this compound positions it as a compound of considerable interest for further investigation in drug discovery and development. Its activities as an antioxidant and enzyme inhibitor underscore its potential as a lead compound for therapeutic applications.

Natural Occurrence and Isolation Methodologies for Benzoylsalireposide

Botanical Sources and Geographic Distribution of Benzoylsalireposide

The principal natural source of this compound is the bark of Symplocos racemosa, an evergreen tree or shrub. google.comresearchgate.net This plant is also known by the common name Lodh tree. iisc.ac.in

Symplocos racemosa is found in abundance in the plains and lower hills throughout North and East India. google.com Its distribution extends across a wide geographical range, including China (specifically in Guangdong, Guangxi, Hainan, Hunan, southwest Sichuan, and Yunnan), Nepal, Myanmar, Thailand, Cambodia, Lao PDR, and Vietnam. iucnredlist.orggbif.org In India, it is found in various states such as Kerala, Odisha, and others. iisc.ac.ingbif.org The plant typically grows in evergreen and mixed forests at altitudes ranging from 100 to 1,600 meters. iisc.ac.iniucnredlist.org While the species is considered of Least Concern globally due to its wide distribution, local populations can be threatened by deforestation and habitat destruction. iucnredlist.org

This compound is a derivative of salicin (B1681394), which is structurally related to arbutin (B1665170). Arbutin and its derivatives are found in a variety of plant families. These include:

Ericaceae: This family is a major source of arbutin, with genera such as Arctostaphylos (bearberry), Vaccinium (cranberry, blueberry, lingonberry), Arbutus, Calluna, Pyrola, and Rhododendron being notable producers. kku.ac.thwikipedia.orgresearchgate.netmdpi.com

Rosaceae: Plants in this family, including those of the genus Pyrus (pears), are known to contain arbutin. kku.ac.thnotulaebotanicae.ro

Saxifragaceae: This family also contains plants that produce arbutin. wikipedia.orgnotulaebotanicae.ro

Lamiaceae: Certain genera within this family, such as Origanum (oregano and marjoram) and Thymus (thyme), have been found to contain arbutin. notulaebotanicae.roresearchgate.net

Proteaceae: Genera like Bellendena, Cenarrhenes, and Persoonia have been identified as sources of arbutin derivatives. nih.govacs.org

Asteraceae: Arbutin has been detected in several genera of this family, including Ainsliaea, Artemisia, and Centaurea. mdpi.com

Fabaceae, Plantaginaceae, and Rutaceae: These families also include plants that are known to produce arbutin. mdpi.com

It is important to note that while these plants produce arbutin and its derivatives, this compound itself has been specifically isolated from Symplocos racemosa. researchgate.netnih.gov

Extraction and Purification Techniques for this compound

The isolation of this compound from its natural source involves a multi-step process that relies on advanced chemical techniques to separate it from other compounds present in the plant material.

The general procedure begins with the extraction of the air-dried and ground plant material, typically the bark of Symplocos racemosa, with a solvent like methanol (B129727) at room temperature. researchgate.net The resulting crude extract is then subjected to a series of fractionation steps using solvents of varying polarity, such as hexane (B92381), chloroform (B151607), ethyl acetate, and butanol. researchgate.netscialert.net This initial fractionation helps to group compounds with similar chemical properties, simplifying the subsequent purification process.

Chromatography is a cornerstone of natural product isolation. For this compound, column chromatography over silica (B1680970) gel is a key purification step. researchgate.netscialert.net In this technique, the semi-purified extract is loaded onto a column packed with silica gel, and a gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents like chloroform and methanol, is passed through the column. researchgate.netscialert.net This process separates the compounds based on their affinity for the silica gel and their solubility in the mobile phase.

Further purification can be achieved using more advanced chromatographic techniques:

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the flow of the solvent, leading to faster and often more efficient separations. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that uses high pressure to force the solvent through a column packed with very fine particles. waters.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is polar, is particularly useful for purifying phenolic glycosides. americanpeptidesociety.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of HPLC that is well-suited for separating polar compounds that are not well-retained by RP-HPLC. americanpeptidesociety.orgmdpi.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size and is useful for removing very large or very small impurities. americanpeptidesociety.org

To enhance the concentration of this compound before the final purification steps, specialized enrichment protocols may be employed. Bioassay-guided fractionation is a common strategy where the fractions from the initial separation are tested for a specific biological activity. google.com In the case of this compound and the related compound salireposide (B1681404), their inhibitory activity against snake venom phosphodiesterase I has been used to guide the fractionation process. google.comresearchgate.netfrontiersin.orgfrontiersin.org

Other enrichment techniques can include the use of adsorbent resins, which can selectively bind to certain classes of compounds, allowing for their separation from the bulk of the extract. google.com The fractions that show the highest activity or contain the highest concentration of the target compound are then carried forward for further chromatographic purification.

The structure of the purified this compound is ultimately confirmed through spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HMQC, and HMBC experiments) and mass spectrometry (MS). researchgate.netnih.govresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Benzoylsalireposide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Benzoylsalireposide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments were employed to piece together its complex structure. nih.gov The structure consists of a salicin-type core, a glucose unit, and a benzoyl group.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons of the benzyl (B1604629) moiety, the benzoyl group, and the glucose unit. The aromatic regions display characteristic signals for substituted benzene (B151609) rings. The sugar region exhibits signals typical for a glucopyranoside, with the anomeric proton appearing as a doublet, the large coupling constant of which confirms its β-configuration. acgpubs.org

The ¹³C NMR spectrum complements the proton data by showing the resonances for all carbon atoms in the molecule. acgpubs.org The data reveals the presence of carbonyl carbons from the ester groups, aromatic carbons, and the carbons of the glucose moiety. Comparison with related known compounds like salicin (B1681394) and populin (B192150) aids in the initial assignment of these signals. The chemical shift of the C-3" carbon of the glucose unit is particularly indicative of substitution at this position. acgpubs.orgresearchgate.net

Detailed ¹H and ¹³C NMR spectroscopic data for this compound, recorded in CDCl₃, are presented below. researchgate.net

Interactive Table: ¹H and ¹³C NMR Data for this compound (Note: δ in ppm. Data referenced from literature. researchgate.net)

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| Benzyl Moiety | ||

| 2 | - | 155.7 |

| 3 | 7.08 | 125.2 |

| 4 | 7.35 | 130.3 |

| 5 | 7.12 | 122.3 |

| 6 | 7.30 | 129.9 |

| 7 | 5.05, 4.88 | 62.1 |

| Benzoyl Group | ||

| 1' | - | 129.7 |

| 2', 6' | 8.05 | 129.4 |

| 3', 5' | 7.45 | 128.1 |

| 4' | 7.58 | 132.8 |

| C=O | - | 166.6 |

| Glucosyl Moiety | ||

| 1" | 5.16 | 101.4 |

| 2" | 3.83 | 72.0 |

| 3" | 5.33 | 76.7 |

| 4" | 3.65 | 68.2 |

| 5" | 3.75 | 78.3 |

Two-dimensional (2D) NMR experiments were critical in establishing the connectivity between the different structural fragments of this compound. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY correlations were used to map out the spin systems within the glucose unit and to confirm the substitution patterns on the aromatic rings. For instance, correlations are observed between H-1" and H-2", H-2" and H-3", and so on, tracing the proton sequence around the sugar ring. acgpubs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. princeton.edu It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For every C-H bond in this compound, a correlation peak is observed in the HSQC spectrum. sdsu.edu

A correlation between the anomeric proton of glucose (H-1") and the C-2 carbon of the benzyl group, confirming the glycosylation site.

Correlations from the glucose H-3" proton to the carbonyl carbon of the benzoyl group, establishing the ester linkage at the 3"-position of the sugar. acgpubs.org

Correlations from the benzylic protons (H-7) to aromatic carbons, linking the side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is useful for determining stereochemistry. In the context of this compound, NOESY data can confirm the β-orientation of the glucose unit by showing spatial proximity between H-1" and other protons on the same face of the sugar ring.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an essential analytical technique that provides the exact mass of a molecule with very high accuracy (typically to four or more decimal places). measurlabs.comresearchgate.net This precision allows for the determination of a compound's elemental formula.

For this compound, HR-MS analysis would confirm the molecular formula C₂₇H₂₆O₁₀. acgpubs.org The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule. The experimentally measured exact mass is then compared to the theoretical mass calculated for the proposed formula. For example, the HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) of an isomer gave a sodium adduct ion [M+Na]⁺ at m/z 533.1400, which is consistent with the calculated value of 533.1418 for C₂₇H₂₆O₁₀Na. acgpubs.org This confirmation of the molecular formula is a crucial piece of evidence in the structural elucidation process.

Chemical Derivatization for Structural Confirmation

Chemical derivatization can be used to confirm specific structural features. For glycosides like this compound, acid hydrolysis is a common derivatization method to verify the identity and stereochemistry of the sugar component. researchgate.net

The procedure involves heating the compound in an acidic solution, which cleaves the glycosidic bond. researchgate.net In the case of this compound, this reaction would yield the aglycone (the non-sugar part, which is 2-(benzoyloxymethyl)phenyl) and the monosaccharide. The released sugar can then be isolated and identified. Its identity as glucose can be confirmed by comparing its chromatographic properties (e.g., on TLC or HPLC) with an authentic sample of D-glucose. This chemical evidence provides definitive proof of the nature of the sugar moiety within the parent molecule.

Biosynthetic Pathways and Synthetic Approaches to Benzoylsalireposide

Proposed Biosynthetic Precursors and Enzymatic Transformations of Benzoylsalireposide

The complete biosynthetic pathway for this compound has not been fully elucidated in its native plant sources. However, extensive research on salicinoid biosynthesis in species of the Salicaceae family (Populus and Salix) offers a well-supported model for its formation. researchgate.netutupub.fi Salicinoids are recognized as derivatives of the phenylpropanoid pathway, originating from cinnamic acid. researchgate.net The pathway to complex salicinoids involves several key transformations, including chain-shortening, hydroxylation, reduction, glycosylation, and esterification.

A critical proposed intermediate in the formation of acylated salicinoids is benzyl (B1604629) benzoate (B1203000). uvic.ca This intermediate is thought to be formed by the action of a BAHD acyltransferase, which catalyzes the esterification of benzyl alcohol with benzoyl-CoA. utupub.fi Further enzymatic hydroxylation of benzyl benzoate could yield salicyl benzoate. utupub.fi This step is crucial as it introduces the hydroxyl group characteristic of the salicyl moiety.

The subsequent and central step is the glucosylation of the phenolic hydroxyl group. Research has identified specific UDP-glucose-dependent glycosyltransferases (UGTs) as key enzymes in this process. utupub.finih.gov In particular, UGT71L1 has been shown to be essential for the synthesis of major salicinoids like salicortin. nih.govnih.gov This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to an acceptor, with a demonstrated preference for salicyl benzoate. utupub.finih.govrothamsted.ac.uk The product of this reaction, salicyl-7-benzoate glucoside, is considered an early intermediate in the pathway leading to more complex salicinoids. rothamsted.ac.uk The formation of this compound would follow a similar logic, involving the enzymatic glucosylation and benzoylation of a salirepin-like precursor, though the exact sequence and specific enzymes in Symplocos racemosa remain to be confirmed.

Table 1: Proposed Biosynthetic Pathway Components for Salicinoids

| Role | Compound/Enzyme Class | Specific Example | Function | Citation |

|---|---|---|---|---|

| Primary Precursor | Phenylpropanoid | Cinnamic Acid | Ultimate carbon source for the aromatic rings. | researchgate.net |

| Key Intermediate | Benzenoid Ester | Benzyl Benzoate | Proposed intermediate formed from benzyl alcohol and benzoyl-CoA. | utupub.fiuvic.ca |

| Key Intermediate | Salicyl Ester | Salicyl Benzoate | Hydroxylated intermediate, substrate for glycosylation. | utupub.finih.gov |

| Enzyme | Acyltransferase | Benzyl Alcohol Benzoyltransferase (BEBT) | Catalyzes the formation of benzyl benzoate. | utupub.finih.gov |

| Enzyme | Glycosyltransferase | UDP-glycosyltransferase (UGT71L1) | Catalyzes the glucosylation of salicyl benzoate to form salicyl-7-benzoate glucoside. | nih.govnih.govrothamsted.ac.uk |

Total Synthesis Strategies for this compound and its Analogues

The total synthesis of complex natural glycosides like this compound is a significant challenge in organic chemistry, requiring precise control over stereochemistry and the strategic use of protecting groups. While a specific total synthesis for 3-benzoylsalireposide (the natural isomer) is not detailed in the available literature, a successful total synthesis of its isomer, 5-benzoylsalireposide, has been developed, showcasing a viable strategy for this class of molecules.

The synthesis of this analogue begins with a suitably protected derivative of 2-hydroxy-5-hydroxybenzyl alcohol. The key steps involve:

Glycosylation : A crucial step is the formation of the glycosidic bond. This is often achieved by reacting a protected benzyl alcohol derivative with a protected glucose donor, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, under specific conditions to ensure the formation of the desired β-anomer.

Acylation : To introduce the benzoyl group, an acylation reaction is performed. This can be carried out using benzoyl chloride in the presence of a base like pyridine, which selectively acylates one of the available hydroxyl groups on the aglycone.

Deprotection : The final stage of the synthesis involves the removal of all protecting groups (e.g., acetyl groups on the glucose moiety) to yield the final natural product analogue. A selective method is required to cleave these protecting groups without affecting the newly formed benzoyl ester or the glycosidic linkage.

This multi-step approach demonstrates a robust pathway for accessing this compound and its analogues, providing opportunities to create novel derivatives for further study.

Table 2: Exemplary Total Synthesis Strategy for a this compound Analogue

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | Acetylating agents | Protect reactive hydroxyl groups on the starting phenol. |

| 2 | Glycosylation | Protected glucose bromide, catalyst | Form the critical β-glycosidic bond. |

| 3 | Acylation | Benzoyl chloride, pyridine | Introduce the benzoyl ester group onto the aglycone. |

| 4 | Deprotection | Mild acid or base (e.g., HCl in EtOH/CHCl3) | Remove acetyl protecting groups to yield the final product. |

Semisynthetic Modifications and Derivatization Chemistry of this compound

Semisynthesis is a powerful strategy that uses a natural product as a starting material to create novel derivatives, often with modified or enhanced properties. ebi.ac.ukresearchgate.net The complex structure of this compound, with its multiple hydroxyl groups on both the sugar and aglycone moieties, offers several sites for chemical modification.

Semisynthetic approaches can be used to explore structure-activity relationships by creating a library of analogues. For instance, the hydroxyl groups on the glucose unit can be selectively acylated or alkylated to produce a range of esters or ethers. Similarly, if other hydroxyl groups are present on the aromatic ring, they can also be targeted for modification. This approach has been used to generate various acyl derivatives of related salicinoids, demonstrating the feasibility of such modifications. nih.gov

Derivatization is a specific type of chemical modification often used for analytical purposes, such as improving detection sensitivity in chromatography. ebi.ac.uk Benzoyl chloride is a common derivatizing agent that reacts with primary and secondary amines, phenols, and some alcohols to form benzoyl derivatives. nih.gov This reaction, known as benzoylation, can be applied to salicinoids to cap free hydroxyl groups. This not only changes the molecule's polarity and chromatographic behavior but can also enhance its ionization efficiency in mass spectrometry, allowing for more sensitive detection and quantification. ebi.ac.uk The application of such derivatization chemistry is fundamental in the analysis of natural product extracts and in metabolomic studies involving salicinoids.

Table 3: Examples of Semisynthetic and Derivatization Approaches

| Approach | Reaction | Reagent Example | Purpose | Citation |

|---|---|---|---|---|

| Semisynthesis | Acylation | Various acyl chlorides | Create a library of ester derivatives to probe structure-activity relationships. | nih.gov |

| Semisynthesis | Carbamate (B1207046) formation | Carbonyldiimidazole, Amine | Generate carbamate analogues at hydroxyl positions. | nih.gov |

| Derivatization | Benzoylation | Benzoyl Chloride | Improve analytical detection (e.g., in HPLC-MS) by modifying polarity and enhancing ionization. | ebi.ac.uknih.gov |

| Derivatization | Silylation | TBSCl (tert-Butyldimethylsilyl chloride) | Protect hydroxyl groups during a synthetic sequence. | beilstein-journals.org |

Compound Reference Table

Molecular and Cellular Pharmacological Mechanisms of Benzoylsalireposide

Enzyme Inhibition Kinetics and Specificity Studies

Benzoylsalireposide, a phenolic glycoside, has been the subject of various studies to determine its effects on different enzymes. These investigations have revealed its potential as an inhibitor of several key enzymes involved in physiological and pathological processes.

Phosphodiesterase I (PDE-I) Inhibition by this compound

This compound has been identified as an inhibitor of phosphodiesterase I (PDE-I). scialert.net PDE-I is an enzyme that hydrolyzes the 3'-phosphodiester bonds in molecules like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. nih.gov The inhibition of PDE-I by compounds like this compound can lead to an increase in the levels of these second messengers, thereby modulating various signal transduction pathways. scialert.netnih.gov

Studies have shown that this compound, isolated from Symplocos racemosa, exhibits inhibitory activity against PDE-I from snake venom. scialert.net This inhibitory action is considered a significant finding, as PDE inhibitors are explored for their therapeutic potential in a range of conditions. nih.govwikipedia.org

Table 1: Phosphodiesterase I (PDE-I) Inhibition by this compound

| Compound | Source | Target Enzyme | Observed Activity |

|---|

α-Chymotrypsin Inhibition Mechanism by this compound

Kinetic studies have demonstrated that this compound acts as a non-competitive inhibitor of the enzyme α-chymotrypsin. nih.gov This serine protease plays a role in digestion by breaking down proteins. proteopedia.org

The inhibitory mechanism was elucidated using Lineweaver-Burk and Dixon plots, which are graphical methods used in enzyme kinetics. nih.gov These analyses revealed that this compound does not compete with the substrate for the active site of the enzyme. Instead, it binds to a different site on the enzyme, thereby reducing its catalytic efficiency. The inhibition constant (Ki) for this interaction was determined to be 29.60 µM. nih.govresearchgate.net

Table 2: α-Chymotrypsin Inhibition by this compound

| Compound | Enzyme | Inhibition Type | Ki Value | Source |

|---|

Lipoxygenase (LOX) Inhibition by this compound

This compound has shown inhibitory activity against lipoxygenase (LOX). researchgate.net LOX enzymes are involved in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acids, leading to the production of bioactive metabolites like leukotrienes. nih.gov These metabolites are key players in inflammatory responses. nih.gov The inhibition of LOX is a therapeutic target for a variety of inflammatory conditions. nih.gov

While specific IC50 values for this compound are not detailed in the provided search results, its activity against LOX has been noted in the context of its broader enzymatic inhibition profile. researchgate.net

Thymidine (B127349) Phosphorylase (TP) Inhibition by this compound

This compound has been identified as an inhibitor of thymidine phosphorylase (TP). scialert.net TP is an enzyme that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a vital process in tumor growth and metastasis. mdpi.comrxlist.com By catalyzing the reversible phosphorolysis of thymidine, TP contributes to the pool of molecules that can stimulate the growth of endothelial cells. rxlist.comcreative-enzymes.com

The inhibition of TP by compounds like this compound is an area of interest for its potential to suppress tumor growth by hindering angiogenesis. rxlist.com Studies have confirmed that this compound possesses thymidine phosphorylase-inhibiting activities. scialert.net

Dipeptidyl Peptidase-4 (DPP4) Inhibition Profiling (In Silico and In Vitro)

While direct in vitro or in silico studies on this compound's inhibition of Dipeptidyl Peptidase-4 (DPP4) were not found in the search results, the context of natural compounds as DPP4 inhibitors is well-established. DPP4 is a therapeutic target for type 2 diabetes because it inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. researchgate.netnih.gov

In silico and in vitro studies are common methodologies to identify and characterize DPP4 inhibitors. researchgate.netfrontiersin.orgoamjms.eu For instance, virtual screening of phytochemicals has identified compounds with strong affinity for DPP4, and subsequent in vitro assays have confirmed their inhibitory activity. researchgate.net These studies often involve molecular docking to predict binding modes and enzyme inhibition assays to determine IC50 values. frontiersin.orgmdpi.com Although specific data for this compound is not available, this framework is the standard for evaluating such interactions.

Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their pharmacological effects. nih.gov These pathways are complex networks that control fundamental cellular processes such as growth, proliferation, and apoptosis. numberanalytics.com Dysregulation of these pathways is often implicated in various diseases. numberanalytics.com

The inhibition of enzymes like phosphodiesterases by this compound directly impacts cellular signaling. scialert.net Phosphodiesterases degrade cyclic nucleotides (cAMP and cGMP), which act as second messengers in numerous signaling cascades. nih.gov By inhibiting PDE, this compound can increase the intracellular levels of cAMP and cGMP, thereby activating downstream effectors like protein kinase A (PKA) and protein kinase G (PKG). nih.gov This can, in turn, influence transcription factors and modulate the expression of various genes. researchgate.net

For example, the cAMP/PKA signaling pathway is known to regulate a multitude of cellular functions, and its modulation can have significant physiological consequences. nih.gov While specific studies detailing the full range of signaling pathways modulated by this compound are not available in the provided results, its action on key enzymes like PDE-I strongly suggests its involvement in regulating these critical cellular communication networks. scialert.net

Mechanistic Basis of Antioxidant Activity of this compound

This compound, a phenolic glycoside isolated from plants such as Symplocos racemosa, has demonstrated notable antioxidant properties. iaea.orgcabidigitallibrary.org The fundamental mechanism behind its antioxidant activity lies in its ability to scavenge free radicals. Research has specifically highlighted its capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to evaluate the antioxidant potential of compounds. iaea.org

The antioxidant action of phenolic compounds like this compound is generally attributed to their molecular structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the chain reactions that can lead to cellular damage. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to the depletion of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSHPx). cabidigitallibrary.org Compounds with potent antioxidant activity, like this compound, can help mitigate this stress. cabidigitallibrary.org

Detailed laboratory studies have quantified the radical scavenging effect of this compound. In one study, its activity against the DPPH radical was determined, providing a specific measure of its potency. iaea.org

Table 1: Antioxidant Activity of this compound

| Compound | Type of Activity | IC50 Value (µM) | Source |

| This compound | DPPH Radical Scavenging | 773 ± 11.83 | iaea.org |

Molecular Insights into Anti-Snake Venom Potential via Enzyme Inhibition

This compound has been identified as a phytochemical with potential to counteract the toxic effects of snake venom. frontiersin.orgnih.gov Its mechanism of action is rooted in the inhibition of specific enzymes found in snake venom, which are responsible for many of the pathophysiological effects of envenomation. frontiersin.orgresearchgate.net

Snake venoms are complex mixtures of proteins and enzymes, including phosphodiesterases (PDE), phospholipases A2 (PLA₂), metalloproteinases (SVMPs), and hyaluronidases. researchgate.netmdpi.comscielo.br These enzymes work to digest tissue, disrupt physiological processes, and facilitate the spread of the venom throughout the prey's body. researchgate.netscielo.br For instance, phosphodiesterases can interfere with the cardiovascular system by hydrolyzing phosphodiester bonds, potentially leading to a drop in blood pressure. nih.govscielo.br

Table 2: Anti-Snake Venom Activity of this compound

| Compound | Source Plant | Inhibited Enzyme | Venom Source |

| This compound | Symplocos racemosa | Phosphodiesterase-I (PDE-I) | Snake Venom |

Structure Activity Relationship Sar Investigations of Benzoylsalireposide and Its Analogues

Identification of Structural Moieties Critical for Biological Activity

The molecular architecture of benzoylsalireposide consists of a salireposide (B1681404) core that is esterified with a benzoyl group. Salireposide itself is a glycoside, meaning it has a sugar part (a glucose molecule) linked to a non-sugar part (an aglycone). The analysis of this compound and its natural analogues, particularly its direct precursor salireposide, provides fundamental insights into the moieties essential for its activity.

A direct comparison between this compound and salireposide reveals the critical contribution of the benzoyl group to the molecule's inhibitory potency. Studies on their inhibitory effects against thymidine (B127349) phosphorylase have provided quantitative data supporting this observation. nih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Thymidine Phosphorylase | 427.20 ± 5.36 | nih.gov |

| Salireposide | Thymidine Phosphorylase | 354.2 ± 5.69 | nih.gov |

Interestingly, in the case of thymidine phosphorylase inhibition, salireposide (IC50 = 354.2 ± 5.69 µM) shows slightly higher potency than this compound (IC50 = 427.20 ± 5.36 µM). nih.gov This suggests that for this specific enzyme, the bulky benzoyl group may not be favorable for optimal binding to the active site. However, for other biological activities, such as lipoxygenase and chymotrypsin (B1334515) inhibition, the presence of the benzoyl group is considered significant. acs.org

The key structural components critical for the biological activity of this compound and its analogues can be summarized as:

The Glycosidic Moiety: The glucose unit is often essential for the solubility and pharmacokinetic properties of natural glycosides. The free hydroxyl groups on the sugar can form hydrogen bonds with receptor sites, which can be crucial for binding. nih.gov

The Aromatic Rings: Both the phenolic ring of the salireposide core and the ring of the benzoyl group can participate in hydrophobic and π-π stacking interactions within enzyme active sites. researchgate.net These interactions are fundamental for the stabilization of the ligand-target complex.

The Benzoyl Group: This moiety significantly influences the lipophilicity and steric profile of the molecule. Its presence or absence, as seen in the comparison with salireposide, can modulate the inhibitory potency against different targets. The electronic properties of this group, which can be altered by substitution, are a key area for synthetic modification. nih.govacs.org

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Potency or Selectivity

Rational drug design aims to develop new compounds with improved therapeutic properties based on the understanding of their biological targets and SAR. researchgate.netrsc.org For this compound, the goal is to synthesize novel derivatives that exhibit enhanced potency for a specific target enzyme or improved selectivity over others.

The design strategy for new this compound analogues could involve several approaches:

Modification of the Benzoyl Group: Based on the SAR insights, the benzoyl moiety is a prime candidate for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto this aromatic ring could fine-tune the electronic and steric properties of the entire molecule. This could lead to derivatives with stronger interactions with the target protein. nih.gov

Alteration of the Glycosidic Linkage: The nature of the glycosidic bond (α or β) and the sugar itself could be varied. While nature provides D-glucose, synthesizing analogues with other sugars (e.g., xylose, mannose) could probe the specificity of the target's carbohydrate-binding domain.

Modification of the Salicyl Alcohol Core: The core phenolic structure could also be altered, for example, by changing the position or number of hydroxyl groups, though this represents a more fundamental change to the natural scaffold.

The synthesis of such novel derivatives would follow established chemical methodologies. A general synthetic pathway could involve:

First, the synthesis of the core structure, which might involve the protection of hydroxyl groups on the sugar and salicyl alcohol moieties. jptcp.comderpharmachemica.com

Next, a coupling reaction, such as an esterification, would be performed to attach a modified benzoyl chloride to the desired hydroxyl group on the sugar. nih.gov

Finally, a deprotection step would yield the target derivative. The progress of these reactions would be monitored using techniques like Thin Layer Chromatography (TLC), and the final structures would be confirmed by spectroscopic methods such as NMR and Mass Spectrometry. eurjchem.com

Conformational Analysis and its Impact on Ligand-Target Interactions

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds, and the relative energies of these conformations. lumenlearning.comucalgary.ca The specific 3D shape of a ligand is critical for its ability to fit into the binding site of a protein, an event that is often likened to a key fitting into a lock. researchgate.net

For this compound, several rotatable bonds contribute to its conformational flexibility:

The glycosidic bond between the glucose and the aglycone.

The bond connecting the aglycone to the CH₂OH group.

The C-O and C-C bonds of the ester linkage to the benzoyl group.

The study of these rotations helps in understanding how the molecule presents itself to its biological target. libretexts.org The relative orientation of the benzoyl group and the salicyl group, for instance, can dramatically alter the molecule's shape and how it presents its functional groups for interaction. Some conformations may be more energetically favorable than others due to factors like steric hindrance, where bulky groups repel each other. libretexts.org

The impact of conformation on ligand-target interactions is profound:

Interaction Geometry: The precise geometry of interactions, such as hydrogen bonds and hydrophobic contacts, is determined by the ligand's conformation. cresset-group.com For example, a slight rotation might bring a hydroxyl group into the perfect position to act as a hydrogen bond donor to an amino acid residue in the protein, significantly enhancing binding. rsc.org

Selectivity: Different enzymes have differently shaped active sites. A particular conformation of this compound might fit well into the active site of one enzyme (e.g., lipoxygenase) but poorly into another (e.g., thymidine phosphorylase), which could be a basis for its selective inhibition.

Computational methods, such as molecular docking and molecular dynamics simulations, are often used to explore the possible conformations of a ligand and to model how it interacts with its protein target, providing valuable insights that can guide the rational design of more potent and selective analogues. researchgate.netbiorxiv.orgnih.gov

Computational Chemistry and in Silico Modeling of Benzoylsalireposide Interactions

Molecular Docking Simulations with Target Enzymes and Receptors

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique can provide insights into the binding affinity and interaction patterns of a ligand, such as Benzoylsalireposide, with a specific protein target.

While dedicated molecular docking studies on this compound are not extensively available in the public domain, the general methodology involves preparing the three-dimensional structures of both this compound (the ligand) and the target protein. Computational software is then used to explore various binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. A more negative binding energy generally indicates a more favorable interaction. plos.orgnih.govchemrxiv.orgnih.govmdpi.com For instance, in studies of similar compounds, docking scores are often presented in kcal/mol, providing a quantitative measure of binding strength. nih.govmdpi.com The interactions identified through docking, such as hydrogen bonds and hydrophobic contacts, are crucial for understanding the molecular basis of the ligand's activity.

Future molecular docking studies on this compound would be invaluable for identifying its potential protein targets and elucidating the key residues involved in its binding.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex over time, providing a more dynamic picture of the interaction than that offered by molecular docking alone.

A typical MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to model their movements over a specific period, often nanoseconds. mdpi.commdpi.comnih.gov Key metrics for analyzing the stability of the complex include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). github.io A stable RMSD value over time suggests that the ligand remains securely bound within the protein's active site. mdpi.commdpi.comnih.gov

Presently, there is a lack of published MD simulation data specifically for this compound. Such studies would be instrumental in validating the binding poses predicted by molecular docking and providing a deeper understanding of the dynamics and stability of its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity.

For a compound like this compound, a QSAR study would typically involve a series of its analogs with experimentally determined biological activities. nih.govnih.govnih.govmdpi.com Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each analog. mdpi.com Statistical methods, like multiple linear regression, are then used to build an equation that links these descriptors to the observed activity. nih.gov A robust QSAR model, validated through internal and external prediction sets, can then be used to predict the activity of new, untested compounds. nih.govmdpi.com

As of now, specific QSAR models focused on this compound have not been detailed in available research. The development of such models would be highly beneficial for optimizing the structure of this compound to enhance its desired biological effects.

De Novo Design Approaches Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. The chemical scaffold of an existing molecule, such as this compound, can serve as a starting point for these design efforts.

Computational algorithms can be employed to "grow" new functional groups onto the this compound scaffold or to connect molecular fragments within the target's binding site to generate entirely new molecules that retain the key binding features of the original scaffold. nih.govnih.govresearchgate.net These newly designed molecules can then be evaluated in silico for their predicted binding affinity and other desirable properties before being synthesized and tested experimentally. unife.it This approach has the potential to lead to the discovery of novel compounds with improved potency and selectivity. nih.govnih.govresearchgate.net

Currently, there are no publicly available reports on de novo design studies that specifically utilize the this compound scaffold. This remains a promising area for future research to explore the chemical space around this compound and to design novel therapeutic agents.

Advanced Analytical and Bioanalytical Methodologies for Benzoylsalireposide Research

Method Development for Quantitative Analysis in Complex Biological Matrices

The quantitative analysis of benzoylsalireposide in biological matrices such as plasma, urine, and tissue homogenates is fundamental to pharmacokinetic and pharmacodynamic studies. The development of a robust and sensitive analytical method is a critical first step. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. researchgate.netfrontiersin.org

A typical method development process involves several key stages:

Sample Preparation: The primary goal of sample preparation is to extract this compound from the complex biological matrix and remove interfering substances like proteins and phospholipids. jfda-online.com Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins. jfda-online.comnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical to ensure efficient extraction of this compound.

Solid-Phase Extraction (SPE): SPE offers cleaner extracts compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. mdpi.com Mixed-mode SPE, which combines two types of sorbent materials, can provide even higher selectivity. waters.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound from endogenous components and any potential metabolites. nih.govmdpi.com A reversed-phase C18 column is commonly employed for the separation of polar compounds like glycosides. mdpi.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govfrontiersin.org A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve optimal separation. frontiersin.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the analyte. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. jfda-online.comjapsonline.com In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte.

Method Validation: A newly developed method must be validated according to international guidelines to ensure its reliability. nih.govmdpi.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. jfda-online.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. jfda-online.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. jfda-online.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery and Matrix Effect: Recovery is the efficiency of the extraction process, while the matrix effect is the influence of co-eluting endogenous components on the ionization of the analyte. frontiersin.org

Below is an interactive data table summarizing typical parameters for a hypothetical LC-MS/MS method for the quantification of this compound in human plasma.

| Parameter | Typical Value/Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | UPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode |

| Linearity Range | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL |

| Intra- and Inter-day Precision | < 15% RSD |

| Intra- and Inter-day Accuracy | 85-115% |

| Extraction Recovery | > 80% |

Metabolomic Profiling and Biotransformation Studies of this compound

Metabolomic profiling is the comprehensive analysis of all small-molecule metabolites in a biological system. nih.govwuxiapptec.com In the context of this compound research, metabolomics can be used to identify its metabolites and elucidate its biotransformation pathways. This is crucial for understanding the compound's efficacy and potential toxicity, as metabolites can also be pharmacologically active or toxic. evotec.comnih.gov

The biotransformation of xenobiotics like this compound generally occurs in two phases:

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, usually making it more polar. nih.gov Common Phase I reactions include oxidation, reduction, and hydrolysis. nih.gov For this compound, potential Phase I metabolic pathways could involve:

Hydrolysis: Cleavage of the ester linkage of the benzoyl group or the glycosidic bond to release the aglycone.

Oxidation: Hydroxylation of the aromatic rings.

Phase II Metabolism: In these reactions, an endogenous molecule (e.g., glucuronic acid, sulfate (B86663), glutathione) is conjugated to the functional group of the parent compound or its Phase I metabolite. nih.gov This generally results in a more water-soluble and readily excretable compound. nih.gov For this compound and its Phase I metabolites, likely Phase II reactions include:

Glucuronidation: Conjugation with glucuronic acid, a very common pathway for phenolic compounds. nih.gov

Sulfation: Conjugation with a sulfate group. nih.gov

The identification of these metabolites is typically performed using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers, coupled with liquid chromatography. evotec.combioivt.com These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of the metabolites. evotec.com Tandem mass spectrometry (MS/MS) experiments are then used to obtain structural information by fragmenting the metabolite ions.

A hypothetical biotransformation pathway for this compound is presented in the table below.

| Phase | Reaction | Potential Metabolite |

| Phase I | Hydrolysis (de-benzoylation) | Salireposide (B1681404) |

| Phase I | Hydrolysis (deglycosylation) | Benzoyl-salicyl alcohol |

| Phase I | Oxidation | Hydroxylated this compound |

| Phase II | Glucuronidation | This compound-glucuronide |

| Phase II | Sulfation | This compound-sulfate |

Chromatographic-Mass Spectrometric Techniques for Comprehensive Analysis

A variety of chromatographic-mass spectrometric techniques are available for the comprehensive analysis of this compound, from quantification in biological fluids to detailed structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As discussed in section 8.1, LC-MS/MS is the gold standard for targeted quantitative analysis. jfda-online.comfrontiersin.org Its high sensitivity and selectivity make it ideal for pharmacokinetic studies where low concentrations of the drug need to be measured in complex matrices. frontiersin.org The use of a triple quadrupole mass spectrometer in MRM mode ensures reliable quantification. frontiersin.org

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This technique combines the high separation efficiency of UPLC with the high-resolution and accurate mass capabilities of a QTOF mass spectrometer. mdpi.comnih.gov UPLC-QTOF-MS is particularly useful for non-targeted analysis, such as metabolomic profiling and the identification of unknown metabolites. frontiersin.orgmdpi.comnih.gov The accurate mass measurement allows for the confident determination of the elemental composition of detected compounds, which is a critical step in their identification. frontiersin.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not sufficiently volatile for GC analysis, its smaller, non-polar metabolites or degradation products could potentially be analyzed by this method after derivatization. nih.gov Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable compound.

The table below provides a comparative overview of these techniques for the analysis of this compound.

| Technique | Primary Application | Key Advantages |

| LC-MS/MS | Quantitative analysis in biological matrices | High sensitivity, high selectivity, robust quantification |

| UPLC-QTOF-MS | Metabolite identification, metabolomics | High resolution, accurate mass measurement, structural elucidation |

| GC-MS | Analysis of volatile metabolites/degradation products | High chromatographic resolution for volatile compounds |

Future Research Trajectories and Mechanistic Translational Potential of Benzoylsalireposide

Elucidation of Novel Biological Targets and Signaling Networks

Benzoylsalireposide has been identified as an inhibitor of several key enzymes, suggesting its involvement in multiple signaling pathways. Further research is aimed at identifying novel molecular targets to fully understand its therapeutic potential.

Initial studies have demonstrated that this compound exhibits inhibitory activity against snake venom phosphodiesterase I, α-chymotrypsin, and lipoxygenase. researchgate.netresearchgate.netnih.gov Phosphodiesterases are crucial enzymes in regulating intracellular signaling, and their inhibition can have broad physiological effects. frontiersin.org Its activity against α-chymotrypsin, a serine protease, indicates potential as a modulator of proteolytic processes. nih.gov

A significant area of its activity lies in the inhibition of lipoxygenase. researchgate.net Lipoxygenases are key enzymes in the arachidonic acid metabolic pathway, which generates biologically active lipids involved in inflammation. researchgate.netscielo.br By inhibiting this enzyme, this compound can interfere with the production of pro-inflammatory mediators, making it a candidate for developing treatments for inflammatory conditions like bronchial asthma. researchgate.netscielo.br

Furthermore, this compound has shown moderate antioxidant activity in DPPH radical scavenging assays. researchgate.net This suggests it may play a role in mitigating oxidative stress, a pathological process implicated in aging and various degenerative diseases. researchgate.net The phenolic groups within its structure are thought to contribute to this free-radical scavenging capability. researchgate.net

Future research will likely employ advanced techniques such as proteomics and chemoproteomics to identify a broader range of protein binding partners for this compound. Network pharmacology approaches, which analyze the complex interactions between compounds and multiple targets, can help map the signaling networks modulated by this compound. nih.govbiorxiv.org These studies are essential to uncover previously unknown mechanisms and to connect its observed biological effects to specific molecular pathways, such as the PI3K-Akt or MAPK signaling pathways, which are central to many cellular processes. biorxiv.org

| Enzyme/Activity | Finding | Source Plant | Reference |

| α-Chymotrypsin | Non-competitive inhibitor with a Ki value of 29.60 µM. | Symplocos racemosa | nih.gov |

| Lipoxygenase | Moderate inhibitory activity. | Symplocos racemosa | researchgate.net |

| Phosphodiesterase I | Inhibitory activity against snake venom phosphodiesterase I. | Symplocos racemosa | researchgate.netfrontiersin.orgfrontiersin.org |

| Antioxidant (DPPH radical scavenging) | Moderate scavenging activity. | Symplocos racemosa | researchgate.net |

Exploration of Synergistic Molecular Interactions with Other Compounds

The use of plant extracts in traditional medicine often relies on the synergistic or additive effects of multiple constituents. cusat.ac.in this compound is found in plants that are frequently used in polyherbal formulations, such as in the treatment of snakebites, suggesting that its efficacy may be enhanced when combined with other bioactive molecules. frontiersin.orgfrontiersin.org

Future research should focus on systematically exploring these synergistic interactions. This involves combining this compound with other natural compounds, such as other glycosides, terpenoids, or alkaloids, which are known to target different aspects of a pathological process. frontiersin.orgnih.gov For instance, while this compound inhibits enzymes like phosphodiesterase, another compound in a formula might neutralize different toxins or target inflammatory pathways through a separate mechanism. frontiersin.orgfrontiersin.org

Investigating these combinations in vitro and in vivo can reveal whether the interactions are synergistic (the combined effect is greater than the sum of individual effects), additive, or antagonistic. Understanding these relationships is key to designing potent multi-target therapies. cusat.ac.in Modern analytical techniques can help elucidate the molecular basis of these synergies, for example, by showing how one compound might increase the bioavailability or modulate the metabolism of another.

Advanced Preclinical Models for Mechanistic Validation

To fully validate the therapeutic potential of this compound, it is necessary to move beyond basic in vitro assays to more complex and physiologically relevant preclinical models.

In Vivo Models: Animal models, such as mice, are crucial for evaluating the efficacy of this compound in a whole-organism context. For example, its anti-venom potential has been assessed by observing its ability to reduce the lethal effects of snake venom in mice. frontiersin.orgfrontiersin.org Similarly, its anti-inflammatory effects can be studied in established rodent models of inflammation.

Alternative Models: Newer preclinical models, such as the zebrafish (Danio rerio), offer advantages for medium- to high-throughput screening and mechanistic studies. nih.gov The optical transparency of zebrafish larvae allows for real-time imaging of biological processes, providing insights into how this compound affects cellular signaling and development in a living vertebrate.

Mechanistic and Computational Modeling: The use of mechanistic modeling, including physiologically based pharmacokinetic (PBPK) modeling and computational fluid dynamics, is becoming increasingly important in drug development. nih.gov These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, helping to predict its behavior in humans and optimize dosing regimens for future clinical trials. Computational docking studies can further refine our understanding of how this compound binds to its protein targets at a molecular level. researchgate.net

By leveraging these advanced models, researchers can gain a more comprehensive understanding of the compound's mechanism of action and build a stronger case for its translation into clinical applications. nih.gov

Q & A

Q. What are the established protocols for synthesizing and characterizing Benzoylsalireposide in laboratory settings?

Q. How should researchers design controlled experiments to assess this compound’s bioactivity?

- Methodological Answer : Use a tiered approach:

In vitro assays (e.g., enzyme inhibition, cell viability) with appropriate controls (positive/negative, solvent-only).

Dose-response curves (IC₅₀/EC₅₀ calculations) using non-linear regression models.

Reproducibility checks across ≥3 independent replicates. Reference established bioassay protocols (e.g., NIH guidelines) and validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. Which analytical techniques are optimal for quantifying this compound stability under varying pH and temperature conditions?

- Methodological Answer : Employ accelerated stability studies using HPLC-UV or LC-MS to monitor degradation kinetics. Design experiments with:

- pH ranges (2–10) adjusted using buffer systems.

- Temperatures (4°C, 25°C, 40°C) to simulate storage conditions.

- Time points (0, 7, 14, 30 days). Analyze degradation products via tandem MS and compare to reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Conduct systematic reconciliation:

Assess in vitro-in vivo correlation (IVIVC) using pharmacokinetic modeling (e.g., compartmental analysis).

Evaluate bioavailability factors (e.g., protein binding, metabolic stability via liver microsomes).

Cross-validate with ex vivo models (e.g., tissue explants) to bridge the gap. Contradictions often arise from oversimplified in vitro systems lacking physiological complexity; address this by incorporating 3D cell cultures or co-culture models .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

-

Methodological Answer : Use a four-parameter logistic model (4PL) for sigmoidal curves:

Validate goodness-of-fit with Akaike Information Criterion (AIC) and residual analysis. For non-sigmoidal data, apply machine learning algorithms (e.g., random forest regression) to identify hidden covariates (e.g., solvent effects, batch variability) .

Q. How can multi-omics integration improve mechanistic understanding of this compound’s mode of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) datasets. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify perturbed biological networks. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing of candidate targets. Ensure data normalization and batch correction to mitigate technical variability .

Methodological Considerations for Data Contradictions

- Cross-Lab Validation : Replicate critical findings in ≥2 independent laboratories to exclude equipment- or protocol-specific artifacts .

- Meta-Analysis : Pool data from published studies using random-effects models to quantify heterogeneity and identify moderators (e.g., solvent choice, cell line variability) .

Ethical and Safety Guidelines

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). For carcinogenicity risk, reference IARC’s evaluation framework for structurally related compounds .

- Waste Management : Neutralize reactive byproducts (e.g., acyl chlorides) before disposal, adhering to institutional chemical hygiene plans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.